molecular formula C9H10N4O3 B11882847 Ethyl 2-amino-4-oxo-4,7-dihydro-3H-pyrrolo[2,3-d]pyrimidine-6-carboxylate CAS No. 188062-43-3

Ethyl 2-amino-4-oxo-4,7-dihydro-3H-pyrrolo[2,3-d]pyrimidine-6-carboxylate

Cat. No.: B11882847
CAS No.: 188062-43-3
M. Wt: 222.20 g/mol
InChI Key: FWQJILPSHSIMHB-UHFFFAOYSA-N
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Description

Ethyl 2-amino-4-oxo-4,7-dihydro-3H-pyrrolo[2,3-d]pyrimidine-6-carboxylate is an organic compound with the molecular formula C11H12N4O3. It is a derivative of pyrrolopyrimidine, a class of compounds known for their diverse biological activities. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-amino-4-oxo-4,7-dihydro-3H-pyrrolo[2,3-d]pyrimidine-6-carboxylate typically involves multi-step reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting from ethyl 2-cyanoacetate and guanidine, the compound can be synthesized through a series of condensation and cyclization reactions .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process. Specific details on industrial methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-amino-4-oxo-4,7-dihydro-3H-pyrrolo[2,3-d]pyrimidine-6-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution can introduce various alkyl or acyl groups.

Scientific Research Applications

Ethyl 2-amino-4-oxo-4,7-dihydro-3H-pyrrolo[2,3-d]pyrimidine-6-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 2-amino-4-oxo-4,7-dihydro-3H-pyrrolo[2,3-d]pyrimidine-6-carboxylate involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt critical biological pathways, leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 2-amino-4-oxo-4,7-dihydro-3H-pyrrolo[2,3-d]pyrimidine-6-carboxylate is unique due to its specific structural features that allow for selective enzyme inhibition. Its versatility in undergoing various chemical reactions also makes it a valuable compound in synthetic chemistry.

Properties

CAS No.

188062-43-3

Molecular Formula

C9H10N4O3

Molecular Weight

222.20 g/mol

IUPAC Name

ethyl 2-amino-4-oxo-3,7-dihydropyrrolo[2,3-d]pyrimidine-6-carboxylate

InChI

InChI=1S/C9H10N4O3/c1-2-16-8(15)5-3-4-6(11-5)12-9(10)13-7(4)14/h3H,2H2,1H3,(H4,10,11,12,13,14)

InChI Key

FWQJILPSHSIMHB-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC2=C(N1)N=C(NC2=O)N

Origin of Product

United States

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